molecular formula C10H15NO B1295438 2-Ethoxyphenethylamine CAS No. 39590-27-7

2-Ethoxyphenethylamine

Cat. No. B1295438
CAS RN: 39590-27-7
M. Wt: 165.23 g/mol
InChI Key: VDSGSZWDSYFYCJ-UHFFFAOYSA-N
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Description

2-Ethoxyphenethylamine is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds contain a phenethylamine moiety, which consists of a phenyl group attached to an amino group through an ethyl chain. 2-Ethoxyphenethylamine derivatives are of interest in various fields of research due to their potential biological activities and applications in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 2-ethoxyphenethylamine derivatives has been explored in several studies. For instance, the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives were presented, which were designed from a specific compound known as NE-100. These derivatives suggested that the alkyl group on the 1-position carbon played a significant role in the activity of the compounds . Additionally, the synthesis of regioisomeric compounds from 2-, 3-, and 4-methoxyphenethylamines via N-reductive alkylation has been reported, indicating the versatility of phenethylamine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 2-ethoxyphenethylamine derivatives is characterized by the presence of a phenyl ring, an ethyl chain, and an amino group. The substitution pattern on the phenyl ring and the nature of the alkyl group attached to the nitrogen atom can significantly influence the properties and reactivity of these compounds. For example, the presence of methoxy and bromodimethoxy substituents has been shown to affect the mass spectral fragmentation patterns of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-ethoxyphenethylamine derivatives can be influenced by the substituents present on the phenyl ring and the ethyl chain. Electropolymerization properties of new axially substituted subphthalocyanines bearing polymerizable phenethylamine groups have been studied, demonstrating the potential of these derivatives in forming polymeric materials . Furthermore, the formation of acylated derivatives of phenethylamine regioisomers has been analyzed using gas chromatography-mass spectrometry (GC-MS), highlighting the ability to differentiate these compounds based on their fragmentation patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethoxyphenethylamine derivatives are closely related to their molecular structure. The introduction of various substituents can lead to changes in properties such as solubility, boiling point, and reactivity. For instance, the synthesis of metallophthalocyanines with phenethylamine substituents resulted in molecules with proposed structures based on spectral data, indicating the importance of structural analysis in understanding the properties of these compounds . Additionally, the mass spectral analysis of acylated derivatives of phenethylamine regioisomers provided insights into their individualization and identification, which is crucial for forensic and pharmaceutical applications .

Scientific Research Applications

Gas Chromatography and Infrared Spectrophotometric Detection

A study by Belal et al. (2009) focused on evaluating isomeric phenethylamines, including 2-Ethoxyphenethylamine, using gas chromatography coupled with vapor phase infrared spectrophotometric detection. This method allowed for the identification of unique isomers without chemical derivatization, indicating its utility in distinguishing closely related chemical structures in scientific research.

Metabolic Studies in Rats and Humans

Šuláková et al. (2021) Šuláková et al. (2021) investigated the metabolic profile of phenethylamines in rats, humans, and C. elegans, providing insights into their metabolic pathways. Such studies are crucial in understanding the pharmacokinetics and dynamics of these compounds, with implications for both therapeutic and research applications.

Studies on Urinary Metabolites

Kanamori et al. (2002) Kanamori et al. (2002) conducted a study on the in vivo metabolism of phenethylamines in rats, focusing on identifying urinary metabolites. This research provides valuable data on the biotransformation of these substances, relevant to both clinical toxicology and pharmacology.

Differentiation of Isomers Using Mass Spectral Data

Awad et al. (2008) Awad et al. (2008) explored the mass spectral differentiation of isomeric phenethylamines. The study highlights the role of mass spectrometry in distinguishing between structurally similar compounds, a key aspect in pharmaceutical research and quality control.

Receptor Binding Profiles

Rickli et al. (2015) Rickli et al. (2015) investigated the receptor binding profiles of N-2-methoxybenzyl-phenethylamines. Such studies are significant in drug discovery, providing insights into the interaction of these compounds with biological receptors, which can inform the development of new pharmaceutical agents.

Safety And Hazards

When handling 2-Ethoxyphenethylamine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eye. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

While specific future directions for 2-Ethoxyphenethylamine were not found in the search results, it is known that 2-Phenethylamines, a related class of compounds, present a vast therapeutic chemical space. Future directions will include both a complementary report covering the medicinal chemistry landscape and the identification of prospective targets of brand-new molecules with the 2-phenethylamine core embedded .

properties

IUPAC Name

2-(2-ethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSGSZWDSYFYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192705
Record name 2-Ethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyphenethylamine

CAS RN

39590-27-7
Record name 2-Ethoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039590277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39590-27-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Awad, J DeRuiter, CR Clark - Journal of chromatographic …, 2008 - academic.oup.com
… study, various acylated derivatives of the ring substituted ethoxy methamphetamines and the primary and secondary amines of the side chain regioisomers of 2-ethoxyphenethylamine …
Number of citations: 25 academic.oup.com
T Belal, T Awad, J DeRuiter, CR Clark - Forensic Science International, 2009 - Elsevier
… The first group of compounds are the side chain regioisomers of 2-ethoxyphenethylamine (compounds 1–5), the second group is 2-, 3-, and 4-ethoxymethamphetamine (compounds 3, …
Number of citations: 47 www.sciencedirect.com
SD Salve, AS Bhuktar - BIOINFOLET-A Quarterly Journal of Life …, 2019 - indianjournals.com
… It showed presence of 2-hydroxy-5-methylbenzaldehyde, 2-Ethoxyphenethylamine, 4dihydroxy methyl ester Benzenepropanoic acid. The results obtained may be useful in formulation …
Number of citations: 2 www.indianjournals.com
N Segueni, A Zellagui, S Boulechfar… - J. Mater. Environ …, 2017 - researchgate.net
The essential oils obtained by hydrodistillation of Hertia cheirifolia leaves were analyzed by GC/MS analysis. Sixty two compounds were identified representing 78.29% of the total oil. …
Number of citations: 16 www.researchgate.net
MO Rahman, SS Ahmed - Journal of Biomolecular Structure and …, 2023 - Taylor & Francis
Cancer is one of the leading causes of death due to its very high rate of morbidity and mortality, and there is a constant demand of effective drugs for cancer therapy. Vascular …
Number of citations: 7 www.tandfonline.com

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